3-Ethyl-5-methoxypyridine
Description
3-Ethyl-5-methoxypyridine is a pyridine derivative with a methoxy group at position 5 and an ethyl substituent at position 3. For example, describes the synthesis of 3-Methoxy-5-methoxymethoxy-pyridine using potassium tert-butoxide and methoxymethylene chloride in THF:DMF, indicating that similar conditions could apply for introducing ethyl groups via alkylating agents . The molecular formula of this compound is inferred as C₈H₁₁NO, with a molecular weight of 137.18 g/mol, distinguishing it from analogs with varying substituents (e.g., vinyl, iodine, or hydroxyl groups).
Properties
IUPAC Name |
3-ethyl-5-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-8(10-2)6-9-5-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYCFWXZCIOENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxypyridine typically involves the alkylation of 5-methoxypyridine with ethyl halides under basic conditions. One common method is the reaction of 5-methoxypyridine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using palladium or nickel catalysts can also be employed to facilitate the alkylation reaction. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methoxy positions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymatic pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following pyridine derivatives share structural similarities with 3-Ethyl-5-methoxypyridine, differing primarily in substituent groups (Table 1):
Key Observations:
- Electronic Effects : The ethyl group in this compound is electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like iodine in 3-Iodo-5-methoxypyridine .
- Steric Hindrance : Bulky substituents (e.g., dimethoxymethyl in 3-(Dimethoxymethyl)-5-methoxypyridine) reduce reaction rates in coupling reactions compared to smaller groups like ethyl or ethenyl .
- Solubility : Hydroxyl-containing analogs (e.g., 5-Methoxypyridin-3-ol) exhibit higher polarity and water solubility than ethyl or ethenyl derivatives .
Spectroscopic and Physical Properties
- Mass Spectrometry: 3-Ethenyl-5-methoxypyridine (C₈H₉NO) would exhibit a theoretical [M+H]+ peak at 136.08 m/z, contrasting with this compound’s expected [M+H]+ at 138.09 m/z. reports ESI-MS data for a related compound at 300.2 [M+H]+, suggesting methodologies applicable to mass analysis of ethyl derivatives .
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